molecular formula C19H22N2O2 B2515898 1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole CAS No. 860612-25-5

1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B2515898
CAS No.: 860612-25-5
M. Wt: 310.397
InChI Key: RUSOMAPXZXCCGO-HEHNFIMWSA-N
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Description

1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.397. The purity is usually 95%.
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Scientific Research Applications

Total Synthesis of Alkaloids

Carbazole derivatives are central to the synthesis of complex alkaloids. For example, the total synthesis of the Strychnos alkaloid minfiensine involves a tandem enantioselective intramolecular Heck-iminium ion cyclization, demonstrating the utility of carbazole derivatives in constructing alkaloid frameworks with high enantiomeric purity (Dounay et al., 2008). This showcases carbazole's role in facilitating complex cyclization reactions to achieve biologically active compounds.

Enzymatic Degrading Pathways

Carbazole derivatives are substrates for microbial enzymes in degradation pathways. The structural study on carbazole 1,9a-dioxygenase, a Rieske nonheme iron oxygenase, illustrates the enzyme's role in the angular dioxygenation of carbazole, a critical step in its microbial degradation pathway (Inoue et al., 2014). Understanding these enzymatic processes can aid in bioremediation efforts and elucidate the biochemical pathways of xenobiotic degradation.

Novel Synthetic Routes

Research into carbazole synthesis has led to the development of novel routes for creating tetrahydrocarbazoles and related structures. For instance, the sequential reactions of ester-tethered 1-sulfonyl-1,2,3-triazoles with indoles enable the convenient synthesis of tetrahydrocarbazoles, demonstrating carbazole derivatives' versatility in organic synthesis (Chen et al., 2022).

Metal-Free Organic Synthesis

Advancements in carbazole synthesis also include metal-free conditions, highlighting the environmental benefits of such methods. A one-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions represents a green chemistry approach, utilizing molecular oxygen as an oxidant (Xiao et al., 2012).

Safety and Hazards

While specific safety and hazard information for 1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole is not available, general safety measures for handling similar compounds include washing thoroughly after handling, removing contaminated clothing and washing before reuse, using with adequate ventilation, minimizing dust generation and accumulation, avoiding contact with eyes, skin, and clothing, keeping the container tightly closed, and avoiding ingestion and inhalation .

Properties

IUPAC Name

[(E)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-19(13-7-2-1-3-8-13)23-21-17-12-6-10-15-14-9-4-5-11-16(14)20-18(15)17/h4-5,9,11,13,20H,1-3,6-8,10,12H2/b21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSOMAPXZXCCGO-HEHNFIMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)ON=C2CCCC3=C2NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)O/N=C/2\CCCC3=C2NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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